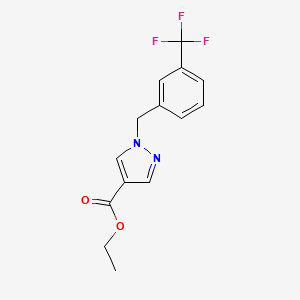

1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Description

1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is a pyrazole-based ester derivative characterized by a 3-trifluoromethylbenzyl substituent at the N1 position and an ethyl ester group at the C4 position of the pyrazole ring. This compound is synthesized via nucleophilic substitution or condensation reactions, as demonstrated in , where the pyrazole ester reacts with hydrazine monohydrate to form a hydrazide derivative under reflux conditions . Key properties include a molecular weight of 298.26 g/mol and a purity of 95% (). Spectral data (IR, $ ^1H $ NMR) confirm its structure, with a trifluoromethylbenzyl aromatic system (δ 7.21–7.58 ppm) and characteristic ester carbonyl absorption at 1690 cm$ ^{-1} $ .

Properties

IUPAC Name |

ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2/c1-2-21-13(20)11-7-18-19(9-11)8-10-4-3-5-12(6-10)14(15,16)17/h3-7,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZVVDZDMRMPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate in the presence of catalysts like copper(I) iodide . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions is crucial for minimizing by-products and achieving high throughput .

Chemical Reactions Analysis

Types of Reactions

1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with molecular targets through its trifluoromethyl and pyrazole moieties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Structural and Functional Comparisons

Substituent Effects on Reactivity

- The 3-trifluoromethylbenzyl group in the target compound enhances lipophilicity and metabolic stability compared to the 3-pyridinyl analog (), which may improve bioavailability in medicinal chemistry applications .

- Chloromethyl-benzyl derivatives () serve as intermediates for further functionalization (e.g., coupling with bicyclic amines), whereas the target compound’s trifluoromethyl group is less reactive but provides steric bulk .

Biological Activity Compounds with 2,4-dinitrophenyl and methylsulfanyl groups () exhibit potent analgesic activity, likely due to electron-withdrawing nitro groups enhancing target binding. Hydroxyalkyl-ureido analogs () inhibit neutrophil migration via signaling pathway blockade, suggesting that substituents at the C5 position critically influence immunomodulatory activity .

Synthetic Methodologies

- The target compound’s synthesis () involves hydrazine-mediated ester-to-hydrazide conversion, whereas chloromethyl-benzyl derivatives () utilize triphenylphosphine-mediated alkylation in THF .

- Bromopyridinyl analogs () are synthesized via nucleophilic aromatic substitution, highlighting the versatility of pyrazole esters in coupling with diverse aryl halides .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) compared to the more polar hydroxyalkyl-ureido derivatives (), which may affect membrane permeability .

Biological Activity

1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound notable for its biological activity, particularly in the context of its interaction with adenosine receptors. This compound features a trifluoromethyl group, which enhances its pharmacological properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H9F3N2O2

- Molecular Weight : 270.21 g/mol

- CAS Number : 752222-88-1

The compound's structure includes a pyrazole ring, a carboxylic acid group, and a trifluoromethyl-substituted benzyl moiety, contributing to its unique biochemical interactions.

Target Receptors

The primary target of this compound is the hA3 adenosine receptor (AR) . The interaction with this receptor is characterized by:

- Binding Affinity : The compound exhibits high affinity for the hA3 AR, influencing various physiological processes.

- Biochemical Pathways : It modulates neurotransmitter release and impacts inflammatory responses through its action on adenosine receptor pathways.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, studies showed that certain pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity .

- Mechanism of Action : The apoptosis-inducing effects are linked to alterations in cellular signaling pathways and gene expression related to cell cycle regulation.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects:

- Inhibition Studies : Research has shown that related pyrazole compounds can significantly inhibit pro-inflammatory pathways. For example, compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation .

Pharmacokinetics

This compound has favorable pharmacokinetic properties:

- Bioavailability : Its structural features suggest good bioavailability due to the trifluoromethyl group enhancing solubility and permeability across biological membranes.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.